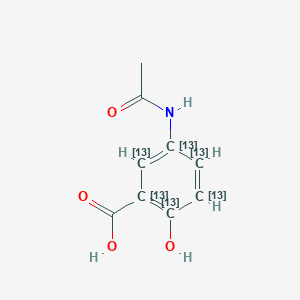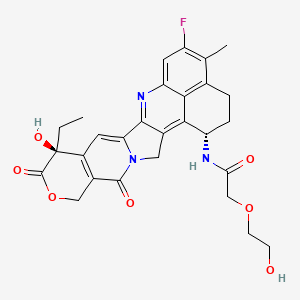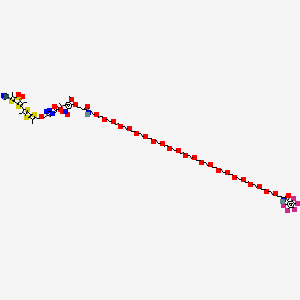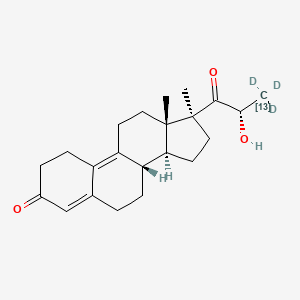
Trimegestone-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimegestone-13C,d3, also known as RU 27987-13C,d3, is a compound that is labeled with carbon-13 and deuterium. It is a derivative of Trimegestone, an orally active 19-norpregnane progestin. Trimegestone binds to progesterone receptors with high affinity and is used in studies related to contraception and menopausal syndromes .
Vorbereitungsmethoden
The preparation of Trimegestone-13C,d3 involves the incorporation of stable isotopes of carbon and deuterium into the Trimegestone molecule. The synthetic routes typically involve the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling. Industrial production methods focus on optimizing the yield and purity of the labeled compound through controlled synthesis and purification processes .
Analyse Chemischer Reaktionen
Trimegestone-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Wissenschaftliche Forschungsanwendungen
Trimegestone-13C,d3 is used in various scientific research applications, including:
Chemistry: It serves as a tracer for quantitation during drug development processes.
Biology: It is used to study metabolic pathways in vivo.
Medicine: It is utilized in research related to contraception and menopausal syndromes.
Industry: It is employed as a reference standard for chemical identification and quantification
Wirkmechanismus
Trimegestone-13C,d3 exerts its effects by binding to progesterone receptors with an IC50 value of 3.3 nM. It increases alkaline phosphatase activity but does not affect luciferase activity. The compound also shows weak antiandrogenic activity due to its weak affinity for androgen receptors .
Vergleich Mit ähnlichen Verbindungen
Trimegestone-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium. Similar compounds include:
Trimegestone: The non-labeled version of this compound.
Other labeled steroids: Compounds like Trimegestone-d3 and other isotope-labeled steroids used for similar research purposes
Eigenschaften
Molekularformel |
C22H30O3 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(8S,13S,14S,17S)-13,17-dimethyl-17-[(2S)-3,3,3-trideuterio-2-hydroxy(313C)propanoyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1/i1+1D3 |
InChI-Schlüssel |
JUNDJWOLDSCTFK-UYIQAMBESA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O |
Kanonische SMILES |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365350.png)
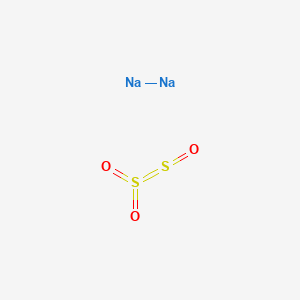
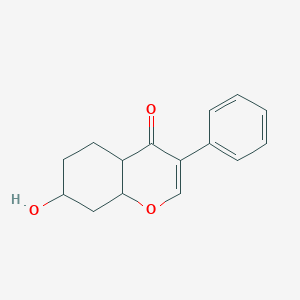
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)
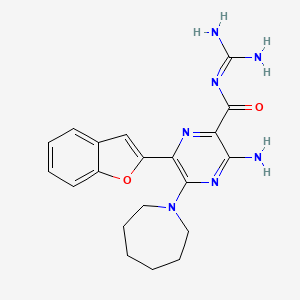

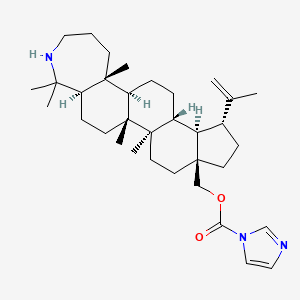
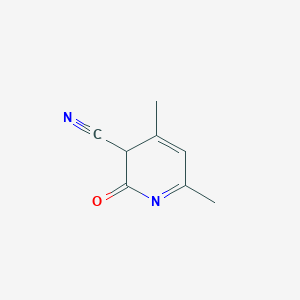
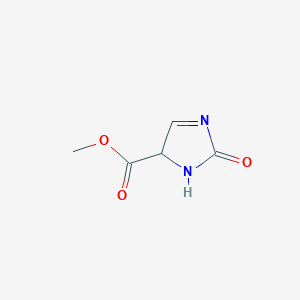
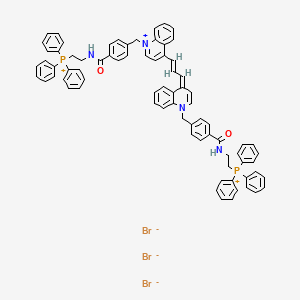
![(2S,3S,4S,5R,6S)-6-[2-[(2-aminoacetyl)amino]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12365413.png)
